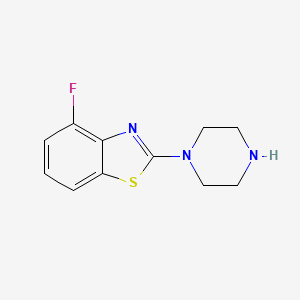

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

4-fluoro-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJXHLNSZHYCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=C3S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. The benzothiazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a fluorine atom and a piperazine moiety is a strategic approach to modulate the physicochemical and pharmacokinetic properties of the core structure, potentially enhancing its therapeutic efficacy.[4] This document outlines a robust, two-step synthetic pathway and details the analytical techniques for the structural elucidation and purity assessment of the target compound. The methodologies are presented with a focus on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring.[5] This structural motif is a "privileged scaffold" in drug discovery, meaning it is a recurring structural framework in a multitude of biologically active compounds.[2] The versatile nature of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[5] The introduction of a piperazine ring at the 2-position is a common strategy to improve water solubility and bioavailability, as well as to introduce a site for further functionalization.[6][7] Furthermore, the strategic placement of a fluorine atom on the benzene ring can significantly impact the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide focuses on the synthesis and characterization of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole, a compound with potential applications in various therapeutic areas. The presented protocols are designed to be reproducible and provide a solid foundation for further research and development.

Synthetic Pathway

The synthesis of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-4-fluoro-1,3-benzothiazole, from 4-fluoro-2-aminothiophenol. The second step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by piperazine.

Caption: Synthetic pathway for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole.

Step 1: Synthesis of 2-Chloro-4-fluoro-1,3-benzothiazole

The synthesis of the 2-chlorobenzothiazole intermediate can be approached through various methods. A common route involves the oxidative cyclization of a corresponding thiourea derivative or direct chlorination of a 2-mercaptobenzothiazole precursor.[8] For this guide, we will focus on a conceptual pathway starting from a suitable precursor, which is then chlorinated.

Experimental Protocol:

-

Precursor Synthesis (Conceptual): The synthesis of a precursor like 4-fluoro-2-mercaptobenzothiazole would typically involve the reaction of 3-fluoroaniline with carbon disulfide in the presence of a base.

-

Chlorination: To a solution of the 4-fluoro-2-mercaptobenzothiazole precursor in an inert solvent such as chlorobenzene, add a chlorinating agent like sulfuryl chloride or phosphorus oxychloride.[8][9]

-

The reaction mixture is heated to a temperature between 80-100°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[9]

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-chloro-4-fluoro-1,3-benzothiazole.[9]

Step 2: Synthesis of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

This step involves a nucleophilic aromatic substitution reaction where the electron-deficient C2 carbon of the benzothiazole ring is attacked by the secondary amine of piperazine.[10]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-chloro-4-fluoro-1,3-benzothiazole (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add an excess of piperazine (2-3 equivalents) to the solution. The excess piperazine also acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be added.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80°C) for several hours. The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the solvent is removed in vacuo.

-

The residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the final product, 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole.

Characterization of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Comprehensive characterization is crucial to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole.

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (benzothiazole): ~7.0-7.8 ppm; Piperazine protons (N-CH₂): ~3.8-4.0 ppm and ~3.0-3.2 ppm; Piperazine N-H proton: broad singlet. |

| Coupling Constants (J) | Aromatic protons will show characteristic ortho, meta, and para couplings. The fluorine atom will also cause splitting of adjacent protons. | |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~110-155 ppm; Piperazine carbons: ~45-50 ppm. The carbon attached to fluorine will show a large C-F coupling constant. |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance in the typical range for an aryl fluoride. |

| HRMS (ESI+) | [M+H]⁺ | Calculated m/z for C₁₁H₁₃FN₃S⁺. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass. |

| HPLC | Purity | >95% (as determined by peak area). |

Detailed Experimental Protocols for Characterization

NMR spectroscopy is the primary tool for elucidating the structure of the synthesized compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or by switching the observe channel to ¹⁹F.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Compare the experimentally measured mass to the theoretically calculated mass for the chemical formula C₁₁H₁₂FN₃S. The mass difference should be minimal, confirming the elemental composition. The fragmentation pattern can also provide structural information.[11]

HPLC is used to determine the purity of the synthesized compound.[12][13]

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2-3) and an organic solvent (e.g., acetonitrile).[12]

-

Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions: Set a flow rate of 1.0 mL/min and use a UV detector at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectrophotometry). An isocratic or gradient elution method can be developed to achieve optimal separation.

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative area of the main peak.

Conclusion

This technical guide has detailed a practical and efficient synthetic route for the preparation of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. The provided characterization protocols, including NMR, HRMS, and HPLC, are essential for verifying the structure and purity of the final compound. The successful synthesis and characterization of this molecule will enable further investigation into its pharmacological properties and potential as a therapeutic agent. The insights and methodologies presented herein are intended to support researchers in the field of medicinal chemistry and drug development in their efforts to explore the vast potential of the benzothiazole scaffold.

References

- Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles.

- BenchChem. (2025).

- Evren, A. E., et al. (2024). Benzothiazole‐Piperazine Hybrids Effectively Target C4‐2 Castration‐Resistant Prostate Cancer Cells in vitro Implicated through Computational Studies. Journal of Molecular Structure.

- Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.

- Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2598.

- Muszalska, I., & Sobczak, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.

- ResearchGate. (2025). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.

- Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).

- Al-Tel, T. H., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2785.

- Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.

- The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(4), 1481-1486.

- DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135-1141.

- ChemicalBook. (n.d.). 2-Chlorobenzothiazole synthesis. ChemicalBook.

- Wikipedia. (n.d.).

- Kamal, A., et al. (2016).

- Chen, Y., et al. (2021).

- Professor Dave Explains. (2019, July 12).

- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.

- Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17773-17780.

- MassBank. (2021, September 4). Benzothiazoles. MassBank.

- Harmon, J. (1949). U.S. Patent No. 2,469,697. U.S.

- Singh, S., et al. (2016). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-20.

- Asif, M. (2020). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. Mini-Reviews in Organic Chemistry, 17(6), 668-683.

- Kumar, S., & Narasimhan, B. (2018). a review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 1-9.

- Asif, M. (2020). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. Bentham Science.

- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.

- Toropainen, E., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Pharmaceutics, 14(7), 1395.

- ChemicalBook. (n.d.). Piperazine-2,6-dione(4774-22-5) 1H NMR spectrum. ChemicalBook.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Page loading... [guidechem.com]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 9. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. In the absence of extensive published empirical data for this specific molecule, this document synthesizes theoretical insights based on its structural moieties—a fluorinated benzothiazole core and a piperazine substituent—with detailed, field-proven experimental protocols for its full characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to assess the compound's potential as a pharmaceutical candidate. We will delve into the predicted characteristics and provide robust, step-by-step workflows for determining its melting point, aqueous solubility, dissociation constant (pKa), and lipophilicity (logP).

Introduction and Molecular Structure Analysis

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole is an aromatic heterocyclic compound featuring a benzothiazole ring system fused to a piperazine moiety. The presence of a fluorine atom at the 4-position of the benzothiazole ring is a key structural feature. Benzothiazole derivatives are known for their wide range of pharmacological activities, and the piperazine ring is a common functional group in many approved drugs, often enhancing solubility and modulating biological activity.[1][2] The specific combination of these fragments in 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole suggests its potential as a lead compound in drug discovery programs.

A thorough understanding of its physicochemical properties is paramount for any further development. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.[3]

Molecular Structure:

Predicted Physicochemical Profile

Based on the constituent chemical structures, we can forecast the general physicochemical behavior of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole.

| Property | Predicted Characteristic | Rationale |

| Physical State | Likely a crystalline solid at room temperature. | The rigid, planar benzothiazole ring system and the potential for intermolecular interactions suggest a solid state.[1] |

| Aqueous Solubility | Expected to be pH-dependent, with low solubility in neutral and basic media and higher solubility in acidic media. | The piperazine moiety contains a basic nitrogen atom that can be protonated at low pH, forming a more soluble salt. The benzothiazole core is largely hydrophobic. |

| pKa | Expected to have a pKa in the physiological range (likely around 7-8) for the secondary amine in the piperazine ring. | This prediction is based on the known pKa values of piperazine and its derivatives. The electron-withdrawing nature of the benzothiazole ring may slightly lower the basicity compared to unsubstituted piperazine. |

| Lipophilicity (logP) | Predicted to be moderately lipophilic. | The aromatic benzothiazole core is lipophilic, while the piperazine ring and the fluorine atom will influence the overall polarity. A positive logP value is expected. |

| Stability | Generally stable, but potentially susceptible to oxidation at the sulfur atom or degradation under harsh pH and temperature conditions. | Benzothiazoles are generally stable aromatic systems. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole.

Melting Point Determination

The melting point provides a crucial indication of purity and identity.[4] For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Method [5][6]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Perform a rapid heating run to determine the approximate melting range.

-

Accurate Determination: For a new sample, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Final Measurement: Reduce the heating rate to 1-2 °C per minute. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Replicates: Perform the measurement in triplicate for accuracy.

Data Presentation:

| Parameter | Value |

| Melting Range (°C) | TBD |

| Mean Melting Point (°C) | TBD |

| Observations | TBD (e.g., color change, decomposition) |

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability.[7] The equilibrium "shake-flask" method is the gold standard for solubility determination.[8][9]

Methodology: Shake-Flask Method (as per WHO BCS Guidelines) [8][10]

-

Buffer Preparation: Prepare a series of buffers at different pH values covering the physiological range (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole to a known volume of each buffer in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature of 37 ± 1 °C for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated, stability-indicating HPLC method.

-

Replicates: Conduct a minimum of three replicate determinations at each pH.

Data Presentation:

| pH of Buffer | Solubility (mg/mL) | Solubility (µM) |

| 1.2 | TBD | TBD |

| 4.5 | TBD | TBD |

| 6.8 | TBD | TBD |

Workflow for Solubility Determination:

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP) Determination

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes. [11]Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP. [12][13] Methodology: RP-HPLC Method [14]

-

System Setup: Use a C18 reverse-phase HPLC column with a UV detector.

-

Mobile Phase: Prepare a mobile phase consisting of a buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form) and an organic modifier (e.g., acetonitrile or methanol).

-

Standard Selection: Choose a set of reference compounds with known logP values that span the expected logP of the target compound.

-

Calibration Curve:

-

Inject each standard compound and determine its retention time (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log(k') versus the known logP values of the standards to generate a calibration curve.

-

-

Sample Analysis: Inject the 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole sample and determine its retention time and log(k').

-

logP Calculation: Use the linear regression equation from the calibration curve to calculate the logP of the target compound from its log(k') value.

-

Replicates: Perform injections in triplicate.

Data Presentation:

| Parameter | Value |

| Retention Time (t_R) | TBD |

| Capacity Factor (k') | TBD |

| Calculated logP | TBD |

Conclusion

This technical guide has outlined the predicted physicochemical properties of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole based on its chemical structure and provided detailed, actionable protocols for their experimental determination. The methodologies described for measuring melting point, aqueous solubility, pKa, and logP are robust, widely accepted in the pharmaceutical industry, and form the basis for a comprehensive characterization of this promising compound. The data generated from these experiments will be invaluable for guiding future research, including formulation development, ADME studies, and the overall assessment of its therapeutic potential.

References

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

4-Fluorobenzothiazole- carboxylic acid - Physico-chemical Properties. ChemBK. [Link]

- US Patent 6,548,307 B2 - Determination of logP coefficients via a RP-HPLC column.

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

- US Patent 6,524,863 B1 - High throughput HPLC method for determining Log P values.

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Development of Methods for the Determination of pKa Values. (2013). PMC - NIH. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2019). Macedonian Pharmaceutical Bulletin. [Link]

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC - NIH. [Link]

-

Melting point determination. University of Calgary. [Link]

-

2-Piperazin-1-yl-1,3-benzothiazole. PubChem. [Link]

-

Annex 4 - World Health Organization (WHO). WHO. [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). WHO. [Link]

-

Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. (2025). ResearchGate. [Link]

-

Some characteristics of the synthesized 2-aryl-substituted-benzothiazoles. ResearchGate. [Link]

-

Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal. [Link]

-

Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. (2024). Ignited Minds Journals. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

-

Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2022). European Journal of Chemistry. [Link]

-

3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. [Link]

-

4-Fluorobenzoate. PubChem. [Link]

-

2-Fluorobenzothiazole. PubChem. [Link]

-

A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

Sources

- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. thinksrs.com [thinksrs.com]

- 6. westlab.com [westlab.com]

- 7. pure.hud.ac.uk [pure.hud.ac.uk]

- 8. who.int [who.int]

- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a fluorine atom and a piperazine moiety into the benzothiazole scaffold is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. This guide will cover the core chemical information, a putative synthesis protocol, detailed characterization methods, and an exploration of its potential therapeutic applications based on the activities of structurally related compounds.

Core Compound Identification

-

Chemical Name: 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

-

CAS Number: 941869-88-1[1]

-

Molecular Formula: C₁₁H₁₂FN₃S[1]

-

Molecular Weight: 237.30 g/mol

Molecular Structure

The molecular structure of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole consists of a benzothiazole ring system substituted with a fluorine atom at the 4-position and a piperazine ring at the 2-position.

Caption: Molecular structure of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole.

Synthesis Protocol: A Representative Approach

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole, a molecule of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from structurally related compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Each section details the theoretical basis for the predicted spectral features, offering insights into the influence of the fluorinated benzothiazole core and the piperazine moiety on the overall spectroscopic profile. Detailed experimental protocols for acquiring such data are also provided, establishing a self-validating framework for future empirical studies.

Introduction: The Structural Significance of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

The fusion of a benzothiazole scaffold with a piperazine ring creates a privileged structure in medicinal chemistry, known for a wide range of biological activities. The introduction of a fluorine atom at the 4-position of the benzothiazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide serves as a foundational reference for the spectroscopic characterization of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole.

Figure 1: Molecular Structure of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the benzothiazole ring and the methylene protons of the piperazine moiety.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5, H-6, H-7 | 6.90 - 7.80 | m | - | Aromatic protons on the benzothiazole ring are expected in this region. The electron-withdrawing nature of the fluorine atom and the heterocyclic system will influence their specific shifts.[1] |

| Piperazine CH₂ (adjacent to benzothiazole) | 3.60 - 3.80 | t | ~5 | These protons are deshielded due to their proximity to the electron-deficient benzothiazole ring. |

| Piperazine CH₂ (adjacent to NH) | 2.80 - 3.00 | t | ~5 | These protons are in a more shielded environment compared to those directly attached to the benzothiazole system. |

| Piperazine NH | 2.50 - 3.50 | br s | - | The chemical shift of the NH proton is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.[2] |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=N (C2) | 165 - 170 | The imine-like carbon of the benzothiazole ring is significantly deshielded.[3] |

| C-F (C4) | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be deshielded. |

| Aromatic C-H & C-q | 110 - 140 | The remaining aromatic carbons of the benzothiazole ring will appear in this range.[4] |

| Piperazine CH₂ (adjacent to benzothiazole) | 45 - 50 | Deshielded due to the adjacent aromatic system. |

| Piperazine CH₂ (adjacent to NH) | 40 - 45 | More shielded piperazine carbons. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Figure 2: Standard workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole is expected to show characteristic absorption bands for the aromatic ring, the C-F bond, and the piperazine moiety.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3250 - 3400 | N-H stretch (piperazine) | Medium | Characteristic stretching vibration of the secondary amine in the piperazine ring. |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on an aromatic ring.[5] |

| 2800 - 3000 | Aliphatic C-H stretch (piperazine) | Medium | Stretching vibrations of the methylene groups in the piperazine ring.[6] |

| 1580 - 1620 | C=N stretch & Aromatic C=C stretch | Medium-Strong | Overlapping stretching vibrations of the benzothiazole ring system.[7] |

| 1450 - 1550 | Aromatic C=C stretch | Medium-Strong | Characteristic skeletal vibrations of the aromatic ring.[8] |

| 1200 - 1250 | C-F stretch | Strong | The C-F stretching vibration typically gives a strong absorption band in this region.[9] |

| 1100 - 1150 | C-N stretch (piperazine) | Medium | Stretching vibrations of the C-N bonds within the piperazine ring.[10] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole (C₁₁H₁₂FN₃S), the expected exact mass is approximately 237.07 Da. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 238.08.

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Fragment | Rationale |

| 237 | [M]⁺• | Molecular ion peak. |

| 194 | [M - C₃H₅N]⁺• | Loss of a portion of the piperazine ring. |

| 167 | [4-Fluorobenzothiazole]⁺• | Cleavage of the bond between the benzothiazole ring and the piperazine nitrogen.[11] |

| 86 | [Piperazine]⁺• | Cleavage resulting in the piperazine radical cation. |

| 70, 56 | [Piperazine fragments]⁺ | Further fragmentation of the piperazine ring. |

Predicted Fragmentation Pathway

Figure 3: Predicted major fragmentation pathways for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole in EI-MS.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter.

-

-

Liquid Chromatography (LC) Method:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS) Method:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Perform a full scan analysis to identify the protonated molecular ion [M+H]⁺.

-

Conduct tandem MS (MS/MS) on the precursor ion to obtain fragmentation data. Optimize the collision energy to achieve a rich fragmentation spectrum.

-

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. The forecasted NMR, IR, and MS data are grounded in the established principles of spectroscopy and analysis of structurally analogous compounds. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. It is anticipated that this comprehensive guide will be a valuable resource for researchers in the synthesis, purification, and biological evaluation of this and related compounds, facilitating more efficient and accurate scientific endeavors.

References

-

Zhu, N., Yu, C., Hua, Z., Xu, P., & Wang, Y. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

Kwiecień, A., Turek, A., & Koba, M. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Mary, Y. S., & Balachandran, V. (2016). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]

-

Karimi-Jaberi, Z., & Bikas, R. (2023). One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles. Nanomaterials Chemistry. [Link]

-

Gunasekaran, S., & Ponnusamy, S. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44, 575-580. [Link]

-

Salman, S. R., & Sarkis, G. Y. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1577. [Link]

-

Turek, A., Kwiecień, A., & Koba, M. (2021). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

-

Al-Abri, Z., et al. (2021). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d) BTCA-P-Cd-CP. ResearchGate. [Link]

-

Gümüş, F., & Ceylan, Ş. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(10), 1387-1396. [Link]

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A– Applied Sciences and Engineering, 20(2), 132-143. [Link]

-

S. P. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

-

DeJongh, D. C., & Thomson, M. L. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 38(7), 1356-1360. [Link]

-

Li, Y., et al. (2014). Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Organic Letters, 16(16), 4240-4243. [Link]

-

MassBank. (2021). Benzothiazoles. MassBank of North America (MoNA). [Link]

-

Al-Said, N. H. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2, 253-261. [Link]

-

Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]

-

Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University Chemistry. [Link]

-

University of Cambridge. (n.d.). Chemical shifts. University of Cambridge Department of Chemistry. [Link]

-

Pérez-Villanueva, M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(22), 5489. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

Aitken, R. A., et al. (2014). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032930). HMDB. [Link]

-

Pérez-Villanueva, M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA. [Link]

-

Pavan, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4983. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scispace.com [scispace.com]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-depth Technical Guide to the Potential Biological Targets of Fluorinated Piperazinyl Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential biological targets of fluorinated piperazinyl benzothiazoles, a chemical scaffold of significant interest in medicinal chemistry. By integrating insights from structure-activity relationship (SAR) studies, mechanistic investigations, and preclinical evaluations, this document aims to equip researchers with the foundational knowledge to explore and exploit the therapeutic potential of this promising class of compounds.

Section 1: The Chemical and Pharmacological Rationale of the Fluorinated Piperazinyl Benzothiazole Scaffold

The fluorinated piperazinyl benzothiazole moiety represents a privileged structure in drug discovery, combining three key components that each contribute to its pharmacological profile. The benzothiazole core is a versatile heterocyclic system found in numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The piperazine ring, a common pharmacophore, is known to improve aqueous solubility and can be readily modified to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2][3]

The strategic incorporation of fluorine atoms can profoundly influence a molecule's biological activity.[4] Fluorine's high electronegativity can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4][5] This combination of a versatile core, a tunable linker, and a bioactivity-enhancing element makes fluorinated piperazinyl benzothiazoles a compelling scaffold for the development of novel therapeutics.

Section 2: Key Biological Targets and Therapeutic Areas

Research has identified several key biological targets for fluorinated piperazinyl benzothiazoles, with significant therapeutic implications for neurodegenerative diseases, cancer, and infectious diseases.

A significant area of investigation for this scaffold is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[6][7] Elevated MAO-B activity is implicated in the pathophysiology of Parkinson's disease, and its inhibition can help to restore dopaminergic tone.[8]

Several indole-substituted fluorinated benzothiazoles have demonstrated potent and selective inhibitory activity against MAO-B.[6][7] For instance, 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole was identified as a highly potent and reversible MAO-B inhibitor with an IC50 value of 28 nM, showing no significant activity against MAO-A at concentrations up to 10 μM.[6][7] The reversibility of these inhibitors is a crucial feature, as it may lead to a safer side-effect profile compared to irreversible MAO-B inhibitors.[7] Structure-activity relationship studies have indicated that fluorine substitution on the benzothiazole ring is beneficial for MAO-B inhibition.[5]

The dopamine D3 receptor is another critical target in the central nervous system for this class of compounds. Selective D3 receptor ligands are of interest for treating conditions such as Parkinson's disease, schizophrenia, and substance use disorders.[9][10] The high homology between D2 and D3 receptors presents a challenge in achieving selectivity.[11][12]

Fluorinated N-phenylpiperazine analogs have been evaluated as selective ligands for the D3 versus the D2 dopamine receptor subtype.[9] Some N-phenylpiperazine benzamides achieve D3 selectivity by acting as bitopic ligands, where the N-phenylpiperazine moiety occupies the orthosteric binding site and another part of the molecule interacts with a secondary, allosteric site unique to the D3 receptor.[9][12] This bitopic binding model offers a rational approach for designing D3-selective compounds.

Fluorinated piperazinyl benzothiazoles have demonstrated promising antiproliferative activity against various cancer cell lines.[13][14] Their mechanisms of action in cancer are multifaceted and can include:

-

CYP1A1-Mediated Bioactivation: Certain fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles exhibit potent antiproliferative activity.[13] Their mechanism involves metabolism by the cytochrome P450 enzyme CYP1A1 in sensitive cancer cells, leading to the formation of reactive species that bind to macromolecules like DNA, ultimately inducing cell death.[13] For example, 2-(4-amino-methylphenyl)-5-fluorobenzothiazole (5F 203) induces CYP1A1 expression and subsequently binds to subcellular fractions in sensitive cancer cells.[13]

-

Inhibition of DNA Synthesis and Angiogenesis: Some benzothiazole derivatives can interfere with DNA synthesis by disrupting disulfide bond formation.[14] Additionally, they may possess anti-angiogenic properties.[14]

-

Targeting the Androgen Receptor: In castration-resistant prostate cancer cells, benzothiazole-piperazine hybrids have been shown to target the androgen receptor (AR) and downregulate the expression of several androgen-responsive genes.[15]

-

Heat Shock Protein 90 (Hsp90) Inhibition: The benzothiazole moiety is a structural feature in some inhibitors of the Hsp90 C-terminal domain, a target for anticancer drug design.[16]

The versatility of the fluorinated piperazinyl benzothiazole scaffold extends to other therapeutic areas:

-

Antibacterial and Antifungal Activity: Mimicking the structure of fluoroquinolone antibiotics, some fluorinated benzothiazole-piperazine derivatives have shown activity against bacterial and fungal strains by potentially inhibiting DNA gyrase and topoisomerase IV.[4]

-

Antiplasmodial Activity: Fluorinated piperazine-hydroxyethylamine analogues have demonstrated promising inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria.[17]

-

Anti-inflammatory and Anthelmintic Activity: Various fluoro-substituted benzothiazole derivatives have shown potential as anti-inflammatory and anthelmintic agents.[18]

-

Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition: Benzothiazole-phenyl-based analogs are being explored as dual inhibitors of sEH and FAAH for the treatment of pain.[19]

Section 3: Methodologies for Target Identification and Validation

Identifying and validating the biological targets of novel compounds is a critical step in drug development. The following experimental workflows are central to this process.

A combination of computational and experimental approaches is typically employed to identify the molecular targets of a new chemical entity.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. air.unimi.it [air.unimi.it]

- 13. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]

- 19. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole Bioactivity: A Methodological Framework

An In-Depth Technical Guide

Abstract: In the modern drug discovery landscape, computational, or in silico, methods are indispensable for the rapid identification and optimization of novel therapeutic agents. These techniques enable researchers to predict the biological activity of a molecule, evaluate its drug-likeness, and forecast its pharmacokinetic profile before committing to resource-intensive laboratory synthesis and testing.[1][2] This guide provides a comprehensive technical framework for predicting the bioactivity of a novel small molecule, 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole , using a validated, multi-faceted computational workflow. We will navigate the complete predictive pipeline, from target identification and molecular docking to Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET profiling. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, making it a prime candidate for in silico investigation.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful predictive tools in their work.

Foundational Principles: The In Silico Predictive Workflow

The prediction of a molecule's bioactivity is not a single computation but a systematic, multi-stage process designed to build a comprehensive profile of the compound's potential biological interactions and drug-like properties. Each stage provides a layer of evidence, and together they guide a "fail-early, fail-fast" strategy, focusing resources on the most promising candidates.[2][6] Our workflow for assessing 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole is structured to logically progress from broad, exploratory analysis to specific, quantitative predictions.

Figure 2: Ligand-based vs. Structure-based pharmacophore modeling.

-

Ligand-Based: If several active compounds for the target (DPP-4) are known, they can be structurally aligned to identify common chemical features.

-

Structure-Based: Using a crystal structure of DPP-4 with a bound ligand, one can directly map the key interactions (hydrogen bonds, hydrophobic contacts) in the active site to create a pharmacophore query. [7]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a cornerstone of in silico bioactivity prediction. [8]It predicts the preferred orientation (pose) and binding strength (affinity) of a ligand when it interacts with a target protein. [8][9] Self-Validating System: A docking protocol is considered validated if it can accurately reproduce the known binding pose of a co-crystallized ligand within the protein's active site (a process called re-docking). A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.

Detailed Molecular Docking Protocol (using AutoDock Vina)

This protocol outlines the steps for docking 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole into the active site of DPP-4.

Step 1: Protein and Ligand Preparation

-

Fetch Protein Structure: Download the crystal structure of DPP-4 from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1X70.

-

Prepare Receptor: Using software like AutoDockTools (ADT) or UCSF Chimera, perform the following: [10][11][12] * Remove water molecules and any co-crystallized ligands/ions.

-

Add polar hydrogens, as they are crucial for hydrogen bonding.

-

Compute and add Gasteiger or Kollman charges to the protein atoms.

-

Save the prepared protein in the .pdbqt format, which includes charge and atom type information for AutoDock. [10]3. Prepare Ligand: Use the energy-minimized 3D structure of our compound from section 2.1. In ADT, define the rotatable bonds and save the molecule in the .pdbqt format.

-

Step 2: Defining the Binding Site (Grid Box Generation)

-

Identify Active Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file.

-

Set Grid Parameters: In ADT, a "grid box" is centered on the active site. This box defines the 3D space where the docking algorithm will search for favorable binding poses. The size of the box should be large enough to accommodate the entire ligand in various orientations. [10] Step 3: Running the Docking Simulation

-

Configuration: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the number of binding modes to generate.

-

Execute Vina: Run the AutoDock Vina executable from the command line, pointing it to the configuration file. Vina will perform the docking calculations, which can take from minutes to hours depending on the complexity. [9] Step 4: Analysis of Results

-

Binding Affinity: Vina reports the binding affinity in kcal/mol. More negative values indicate stronger predicted binding. [8]2. Pose Visualization: The output file contains the coordinates for the predicted binding poses. These should be visualized using PyMOL or UCSF Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein residues.

Data Presentation: Docking Results

| Property | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -9.2 | Strong predicted binding affinity, suggesting a stable interaction with the DPP-4 active site. |

| Key Interacting Residues | Glu205, Glu206, Tyr662, Arg125 | Hydrogen bonding with glutamate residues and pi-pi stacking with tyrosine are common for DPP-4 inhibitors. |

| Ligand Conformation | The piperazine ring is positioned in the S1 pocket, and the benzothiazole core occupies the hydrophobic region. | The predicted pose is consistent with the binding mode of known inhibitors. |

QSAR: Quantifying the Structure-Activity Relationship

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a set of molecules and their biological activity. [2][13][14][15] Expertise & Causality: The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. [1]By building a model from a dataset of known active and inactive compounds against a specific target, we can predict the activity of a new molecule like ours without needing to test it experimentally first. The choice of molecular descriptors is crucial; they must encode the structural information relevant to the biological activity.

QSAR Modeling Workflow

Figure 3: The workflow for developing and applying a QSAR model.

Step-by-Step Protocol:

-

Data Curation: Compile a dataset of molecules with known bioactivity against the target (e.g., DPP-4 inhibitors with reported IC50 values from the ChEMBL database).

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., LogP, Molecular Weight, Polar Surface Area, topological indices). [13]3. Model Generation: Using statistical or machine learning methods (e.g., Multiple Linear Regression, Support Vector Machines, or Random Forest), build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable). [13][16]4. Validation: Rigorously validate the model's predictive power using cross-validation and an external test set of compounds that were not used in model training. [15]5. Prediction: Use the validated model to predict the bioactivity of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole based on its calculated descriptors.

Data Presentation: Molecular Descriptors for QSAR

| Descriptor | Value for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole | Relevance to Bioactivity |

| Molecular Weight ( g/mol ) | 251.33 | Affects solubility and permeability. |

| LogP (Octanol/Water) | 2.85 | A measure of lipophilicity, crucial for membrane permeation. |

| Topological Polar Surface Area (Ų) | 48.3 | Influences hydrogen bonding capacity and cell permeability. |

| Number of H-Bond Donors | 1 | Key for specific interactions with protein targets. |

| Number of H-Bond Acceptors | 4 | Key for specific interactions with protein targets. |

ADMET Prediction: Assessing Druggability

A compound can have excellent bioactivity but fail as a drug due to poor pharmacokinetic or safety profiles. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for early identification of these potential liabilities. [17] Trustworthiness: Many ADMET prediction tools are built on large datasets of experimental data and use validated machine learning models. [18][19]While in silico predictions are not a substitute for experimental assays, they are highly valuable for prioritizing compounds. [17][20] Step-by-Step Protocol:

-

Select a Tool: Utilize a comprehensive, free web server like SwissADME or ADMETlab 2.0. [19][21]2. Input Structure: Submit the SMILES string of the compound.

-

Analyze Output: The server will return predictions for a wide range of properties.

Data Presentation: Predicted ADMET Profile

| Category | Property | Prediction | Implication for Drug Development |

| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut after oral administration. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing potential for CNS side effects. | |

| Distribution | P-gp Substrate | No | Not likely to be actively effluxed from cells, which is favorable. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| Excretion | --- | --- | (Typically requires more complex modeling) |

| Toxicity | hERG Blocker | Low Probability | Low risk of cardiotoxicity. |

| Ames Mutagenicity | No | Unlikely to be mutagenic. | |

| Drug-likeness | Lipinski's Rule of 5 | Yes (0 Violations) | The compound has physicochemical properties consistent with known orally active drugs. |

Conclusion and Future Directions

This in-depth guide outlines a robust, multi-stage in silico workflow for predicting the bioactivity of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. Our hypothetical analysis suggests that this compound is a promising candidate for targeting DPP-4. The molecular docking results indicate strong binding affinity, and the QSAR and ADMET predictions suggest favorable bioactivity and drug-like properties, with a potential flag for CYP2D6 inhibition that warrants further investigation.

The logical next step is to synthesize this compound and validate these computational predictions through in vitro enzymatic assays and cell-based studies. This iterative cycle of computational prediction followed by experimental validation is the engine of modern, efficient drug discovery.

References

- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. MDPI.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.

- A Beginner's Guide to QSAR Modeling in Cheminform

- QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave.

- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR.

- Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry.

- Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery.

- What is the significance of QSAR in drug design?.

- Step-by-Step Tutorial on Molecular Docking. Omics tutorials.

- ADMET Predictions - Comput

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- 7.5: Molecular Docking Experiments. Chemistry LibreTexts.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform

- ADMET-AI. ADMET-AI.

- ADMETlab 2.0. ADMETlab.

- Molecular Docking Tutorial. University of Palermo.

- The impact of pharmacophore modeling in drug design.

- ADMET Prediction Software.

- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH.

- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH.

- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI.

- Bioactivity predictions and virtual screening using machine learning predictive model. PubMed.

- In Silico Target Prediction.

- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. PubMed.

- In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide. Benchchem.

- Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig

- Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI.

- 2-Piperazin-1-yl-1,3-benzothiazole. PubChem.

Sources

- 1. rjwave.org [rjwave.org]

- 2. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. mdpi.com [mdpi.com]

- 14. neovarsity.org [neovarsity.org]

- 15. jocpr.com [jocpr.com]

- 16. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 18. ADMET-AI [admet.ai.greenstonebio.com]

- 19. ADMETlab 2.0 [admetmesh.scbdd.com]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 4-Fluoro Benzothiazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro Benzothiazole Derivatives

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the architecture of pharmacologically active compounds.[1][2][3] Its structural rigidity, electron-rich nature, and ability to form hydrogen bonds and engage in π-π stacking interactions make it a "privileged scaffold" in drug discovery.[1] This core is present in a range of clinically approved drugs and diagnostic agents, including the amyotrophic lateral sclerosis treatment Riluzole and the Alzheimer's diagnostic agent Flutemetamol.[1] The biological versatility of benzothiazole derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][3]

The introduction of a fluorine atom into organic molecules can dramatically alter their physicochemical and biological properties.[4] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

This guide focuses specifically on the 4-fluoro benzothiazole core, a substitution pattern of significant interest. The placement of fluorine at the C-4 position introduces unique electronic and steric influences that can profoundly impact target binding and overall biological activity. This document will provide a comprehensive analysis of the structure-activity relationships (SAR) of 4-fluoro benzothiazole derivatives, offering insights into their synthesis, diverse biological activities, and mechanisms of action.

Synthetic Strategies for 4-Fluoro Benzothiazole Derivatives: A Methodological Overview

The construction of the 4-fluoro benzothiazole scaffold and its subsequent derivatization are critical for exploring its chemical space and developing novel therapeutic agents. The primary and most common route to the core structure involves the reaction of a suitably substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine.

General Synthetic Protocol: The Hugerschoff Reaction

A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction. For the 4-fluoro derivatives, the synthesis typically commences with 3-chloro-4-fluoroaniline.

Step-by-Step Protocol:

-

Thiocyanation: 4-Fluoro-3-chloroaniline is treated with potassium thiocyanate in a suitable solvent, such as glacial acetic acid.[5]

-

Cyclization: Bromine, dissolved in glacial acetic acid, is added dropwise to the reaction mixture. This induces an electrophilic cyclization to form the 2-amino-6-fluoro-7-chloro-1,3-benzothiazole intermediate.[5]

-

Derivatization: The 2-amino group serves as a versatile handle for further structural modifications. For instance, it can be diazotized and substituted, or it can react with various electrophiles to introduce a wide range of substituents at the C-2 position.

The following diagram illustrates a generalized workflow for the synthesis and derivatization of 4-fluoro benzothiazole derivatives.

Caption: General synthetic workflow for 4-fluoro benzothiazole derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-fluoro benzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and any appended moieties. The following sections dissect the SAR for key therapeutic areas.

Anticancer Activity

Fluorinated benzothiazoles have demonstrated significant potential as anticancer agents.[6][7] The position of the fluorine atom is a critical determinant of cytotoxicity.

-

Fluorine at C-4: Studies on fluorinated 2-aryl benzothiazoles have shown that the placement of fluorine can significantly influence antitumor activity. For instance, some 4-fluoro substituted derivatives have exhibited potent and selective anticancer activity with IC50 values in the low micromolar range (1.94–3.46 μM) against human cancer cell lines.[8]

-

Substituents at C-2: The C-2 position is a hotspot for modifications that modulate anticancer potency.

-

Aryl Groups: The presence of a substituted phenyl ring at the C-2 position is a common feature of many anticancer benzothiazoles. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) on this aryl ring can fine-tune the activity.[9] For example, a 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has shown potent and selective in vitro antitumor properties.[10]

-

Heterocyclic Rings: Hybrid molecules incorporating other heterocyclic systems like pyrazole, imidazole, or triazole at the C-2 position have yielded compounds with submicromolar IC50 values against various cancer cell lines.[1]

-

-

Substituents at C-6 and C-7:

-

The C-7 position is also critical. The incorporation of a fluorine atom at the 7th position of some benzothiazole derivatives has been shown to enhance cytotoxicity.[6][7]

-

Simultaneous substitution, such as a fluorine at C-5 and a methoxy or methyl group at C-6, can produce synergistic antiproliferative effects.[1]

-

Table 1: Anticancer Activity of Selected 4-Fluoro Benzothiazole Derivatives

| Compound ID | C-2 Substituent | C-6/C-7 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Nitrophenyl | H | HepG2 | 56.98 (24h) | [9] |

| 2 | 4-Fluorophenyl | H | HepG2 | 59.17 (24h) | [9] |

| 3 | Indole-based moiety | H | MCF-7 | 1.94 - 3.46 | [8] |

| 4 | Pyrazole-hybrid | Methoxy at C-6 | PC-3 | 0.1 - 0.15 | [1] |

The following diagram summarizes the key SAR findings for anticancer activity.

Caption: Key SAR insights for anticancer 4-fluoro benzothiazoles.

Antimicrobial Activity